molecular formula C15H17N3O2S B2541760 (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034226-22-5

(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2541760
CAS RN: 2034226-22-5
M. Wt: 303.38
InChI Key: ZQKXJAUXYCGPRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and other chemical properties are also analyzed .

Scientific Research Applications

Pharmacological Evaluation and TRPV4 Antagonism

One area of research focuses on derivatives similar to the specified compound for their role as antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds have demonstrated analgesic effects in models of induced mechanical hyperalgesia, suggesting potential applications in pain management. The pharmacological evaluation of these derivatives, including structure-activity relationship (SAR) analysis, underscores the importance of chemical modifications for therapeutic efficacy (Tsuno et al., 2017).

Thermochemistry with Heterocyclic Bases

Another facet of research involves the interaction of heterocyclic bases with metal chlorides, leading to the synthesis of compounds with potential relevance in materials science and catalysis. Studies on tin(IV) chloride and cobalt(II) acetylacetonate chelate complexes with heterocyclic bases have provided insights into the thermochemical properties of these adducts, which could have implications for their application in various chemical reactions and processes (Dunstan, 2003; Dunstan, 1997).

Electrooxidative Cyclization and Synthesis

Electrooxidative methods have been employed to synthesize novel derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, leading to compounds that could have applications in organic synthesis and potentially as intermediates in the development of new drugs (Okimoto et al., 2012).

Antagonistic Activity on CB1 Receptor

Research into compounds acting as antagonists at the cannabinoid CB1 receptor has identified derivatives that may contribute to the development of treatments for conditions modulated by this receptor. The exploration of molecular interactions and pharmacophore models for CB1 receptor ligands highlights the potential of these compounds in therapeutic applications (Shim et al., 2002).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific proteins, altering cell membrane permeability, or other biochemical interactions .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and other potential hazards. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves predicting or proposing future research directions. It could involve potential applications of the compound, areas of its properties that need further investigation, or new methods of synthesizing it .

properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-4-5-14(17-16-11)20-13-3-2-7-18(9-13)15(19)12-6-8-21-10-12/h4-6,8,10,13H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKXJAUXYCGPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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